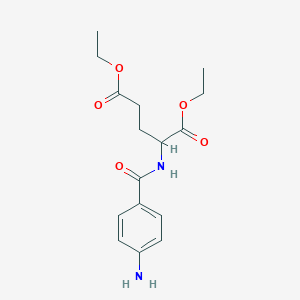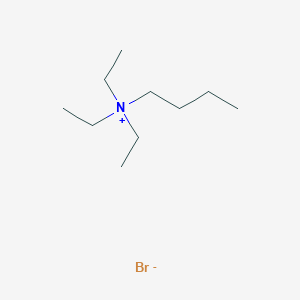
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate
Descripción general
Descripción
"Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" is a compound of interest in various fields of chemistry, particularly in the development of herbicides and the study of molecular structures and chemical reactions. This compound, characterized by the presence of nitro, trifluoromethyl groups, and an acetate ester, exhibits a range of physical and chemical properties that make it a subject of scientific research.
Synthesis Analysis
The synthesis of related compounds involves the preparation of geometric isomers and their molecular conformations determined by techniques such as two-dimensional NMR spectroscopy. For example, geometrical isomers of related compounds have been synthesized, showing no significant difference in herbicidal effects on various broadleaf weeds, indicating the flexibility in the synthesis approach of similar compounds (Hayashi & Kouji, 1990).
Molecular Structure Analysis
The molecular structure of compounds closely related to "Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" has been elucidated through techniques like X-ray crystallography. For instance, the crystal structure analysis of a similar compound revealed a dimer formation connected by weak interactions, providing insight into the structural characteristics that could be expected (Mao et al., 2015).
Chemical Reactions and Properties
Research on related compounds has explored various chemical reactions, including substitution reactions that proceed via novel ionic substitution processes. This highlights the reactivity of the nitro and acetate groups under certain conditions, leading to the formation of specific products (Newcombe & Norris, 1979).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and interaction patterns, have been extensively studied. For example, the crystal structure of certain compounds demonstrates the presence of planar orientations and specific angle deviations, providing valuable information on the physical properties that might be similar in "Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate" (Dou et al., 1997).
Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
- Methods : The synthesis and applications of TFMP and its derivatives involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
- Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
3. Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester
- Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
4. Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
- Application : 2-(Trifluoromethyl)phenylboronic acid, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
5. Synthesis of Fluorodifen
- Application : 2-Nitro-4-(trifluoromethyl)phenol, a compound structurally similar to “Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate”, has been used in the synthesis of Fluorodifen .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The results or outcomes of this synthesis are not provided in the source .
6. Synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-3-7(10(11,12)13)5-8(6)14(16)17/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQOIJIXNFOYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159348 | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate | |
CAS RN |
13544-07-5 | |
| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2-nitro-4-trifluorobenzyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

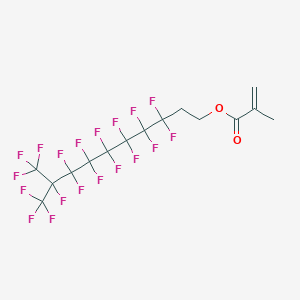
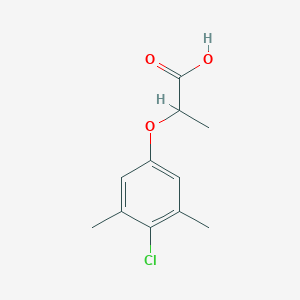




![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)
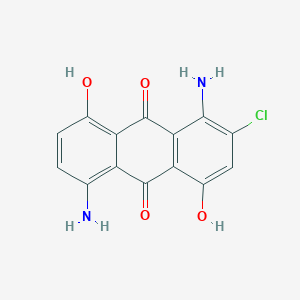
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)
